

# A Comparative Guide to the Characterization of Brominated Nitroquinoline Standards

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## Compound of Interest

Compound Name: **6-Bromo-8-methyl-5-nitroquinoline**

Cat. No.: **B3282902**

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For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and drug development, the precise characterization of chemical standards is paramount. This guide provides a comparative analysis of the characterization data for several brominated nitroquinoline compounds, which serve as important scaffolds in medicinal chemistry. Due to the limited availability of data for **6-Bromo-8-methyl-5-nitroquinoline**, this guide focuses on readily available and structurally related alternatives: 6-Bromo-8-nitroquinoline, 6-Bromo-5-nitroquinoline, and 6-Methyl-5-nitroquinoline.

The data presented herein, including physicochemical properties and spectroscopic data, is essential for the unambiguous identification and quality control of these standards. Furthermore, a generalized experimental protocol for the characterization of such compounds is provided to ensure standardized and reproducible results.

## Physicochemical Properties

A summary of the key computed physicochemical properties of the alternative standards is presented in the table below. These parameters are crucial for predicting the behavior of the compounds in various biological and chemical systems.

Property	6-Bromo-8-nitroquinoline	6-Bromo-5-nitroquinoline	6-Methyl-5-nitroquinoline
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>	C <sub>9</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[2]</a>	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[3]</a>
Molecular Weight	253.05 g/mol <a href="#">[1]</a>	253.05 g/mol <a href="#">[2]</a>	188.18 g/mol <a href="#">[3]</a>
CAS Number	68527-67-3 <a href="#">[1]</a>	98203-04-4 <a href="#">[2]</a>	23141-61-9 <a href="#">[3]</a>
XLogP3	2.6 <a href="#">[1]</a>	2.7 <a href="#">[2]</a>	2.4 <a href="#">[3]</a>
Topological Polar Surface Area	58.7 Å <sup>2</sup> <a href="#">[1]</a>	58.7 Å <sup>2</sup> <a href="#">[2]</a>	58.7 Å <sup>2</sup> <a href="#">[3]</a>
Hydrogen Bond Donor Count	0 <a href="#">[1]</a>	0 <a href="#">[2]</a>	0 <a href="#">[3]</a>
Hydrogen Bond Acceptor Count	3 <a href="#">[1]</a>	3 <a href="#">[2]</a>	3 <a href="#">[3]</a>

## Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of chemical compounds. Below is a summary of available spectroscopic data for the compared standards.

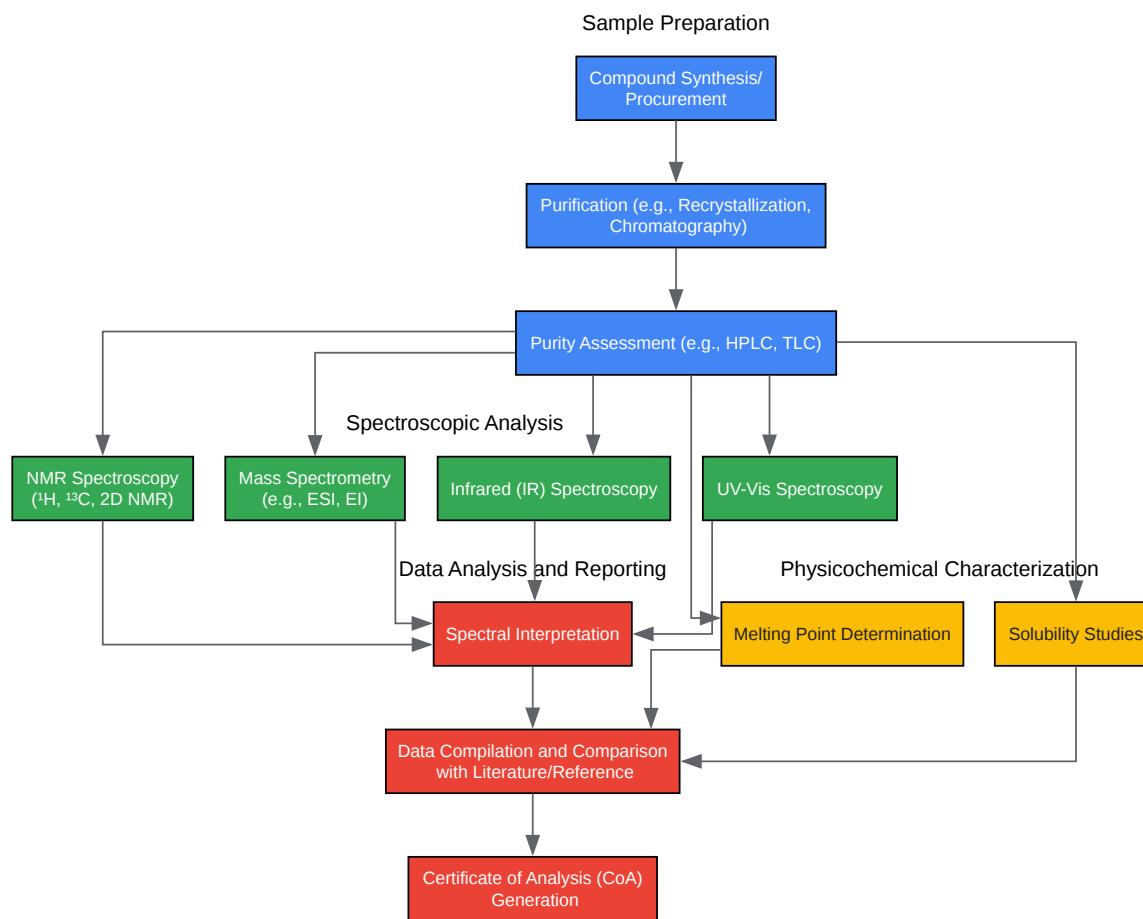
Spectroscopic Technique	6-Bromo-8-nitroquinoline	6-Bromo-5-nitroquinoline	6-Methyl-5-nitroquinoline
<sup>1</sup> H NMR	No experimental data found.	Available from commercial vendors.	Available from NIST WebBook. <a href="#">[4]</a>
<sup>13</sup> C NMR	No experimental data found.	No experimental data found.	No experimental data found.
Mass Spectrometry	Predicted m/z values available. <a href="#">[5]</a>	No experimental data found.	Mass spectrum available from NIST WebBook. <a href="#">[4]</a>
Infrared (IR) Spectroscopy	No experimental data found.	No experimental data found.	ATR-IR spectrum available on PubChem. <a href="#">[3]</a>

Note: While direct experimental spectra for some compounds are not publicly available in comprehensive databases, they are often obtainable from commercial suppliers upon request with a purchase.

## Experimental Protocols

The following is a generalized workflow for the comprehensive characterization of substituted quinoline standards.

## General Characterization Workflow for Quinoline Derivatives

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## References

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